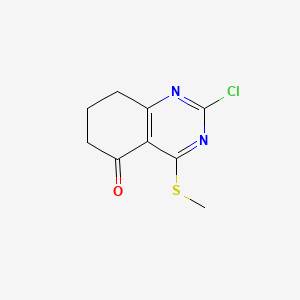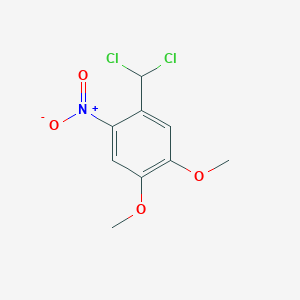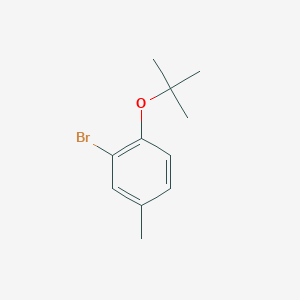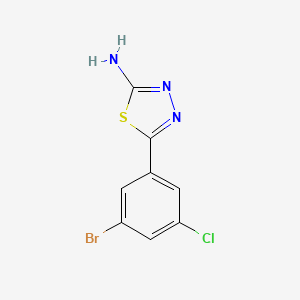
2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a chlorine atom at the second position, a methylthio group at the fourth position, and a quinazolinone core structure
准备方法
The synthesis of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-chloroaniline and methylthiol.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazolinone core. This step often involves the use of a dehydrating agent and a catalyst to facilitate the formation of the heterocyclic ring.
Chlorination and Methylthiolation: The quinazolinone core is then chlorinated at the second position and methylthiolated at the fourth position using appropriate reagents and conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
2-Chloro-4-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
2-Chloro-4-(methylthio)pyrimidine: This compound has a similar structure but lacks the quinazolinone core.
4-Chloro-2-(methylthio)pyrimidine: Another similar compound with a pyrimidine core instead of a quinazolinone core.
2-Chloro-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of a methylthio group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazolinone core, which can impart distinct chemical and biological properties.
属性
分子式 |
C9H9ClN2OS |
|---|---|
分子量 |
228.70 g/mol |
IUPAC 名称 |
2-chloro-4-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C9H9ClN2OS/c1-14-8-7-5(11-9(10)12-8)3-2-4-6(7)13/h2-4H2,1H3 |
InChI 键 |
QZOBAQQRWURJSU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC2=C1C(=O)CCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)





![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)


![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
